molecular formula C7H10N4O2 B13601131 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13601131
M. Wt: 182.18 g/mol
InChI Key: HJDOWNIUTCNHHD-UHFFFAOYSA-N
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Description

4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a nitro group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a nitro group and a pyrrolidinyl group. One common method involves the use of a chiral primary amine-salicylamide as an organocatalyst for the enantioselective conjugate addition of aldehydes to nitroalkenes . The reactions are performed in deep eutectic solvents as reaction media at room temperature, leading to the corresponding adducts with high enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts such as palladium on carbon, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include the corresponding amino derivatives and substituted pyrazole derivatives .

Scientific Research Applications

4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole include other pyrazole derivatives with different substituents, such as:

  • 4-nitro-3-(pyrrolidin-3-yl)phenol
  • 4-nitro-3-(pyrrolidin-3-yl)benzene

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

4-nitro-5-pyrrolidin-3-yl-1H-pyrazole

InChI

InChI=1S/C7H10N4O2/c12-11(13)6-4-9-10-7(6)5-1-2-8-3-5/h4-5,8H,1-3H2,(H,9,10)

InChI Key

HJDOWNIUTCNHHD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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